

A Technical Guide to Commercial Deuterated Eicosanoid Standards for Researchers

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Compound of Interest		
Compound Name:	(±)8,9-DiHETrE-d11	
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This in-depth technical guide provides a comprehensive overview of commercially available deuterated eicosanoid standards, crucial tools for the accurate quantification of bioactive lipids in biomedical and pharmaceutical research. This document details the major suppliers, the quantitative specifications of their products, and standardized experimental protocols for their use.

Introduction to Deuterated Eicosanoid Standards

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play critical roles in inflammation, immunity, cardiovascular function, and cancer. Accurate and precise quantification of these often low-abundance lipids is essential for understanding their physiological and pathological roles. Stable isotope dilution-mass spectrometry (SID-MS) is the gold standard for this purpose, and deuterated eicosanoids are the internal standards of choice. Their chemical and physical properties are nearly identical to their endogenous counterparts, allowing for correction of sample loss during extraction and analytical variability.[1]

Major Commercial Suppliers

Several reputable suppliers offer a wide range of deuterated eicosanoid standards. The primary suppliers identified in our comprehensive review include:



- Cayman Chemical: A leading supplier of a vast portfolio of individual deuterated eicosanoids and convenient, pre-formulated mixtures for targeted lipidomics.[2][3][4][5][6]
- Avanti® Polar Lipids (a part of Croda International Plc): Known for high-purity lipids, offering
 a selection of deuterated prostaglandins and other eicosanoids.[7][8] They emphasize their
 products' purity of over 99%.
- Larodan (a part of ABITEC Corporation): A Swedish company with a long history of manufacturing high-purity lipids, including stable isotope-labeled compounds for research.[9] [10][11][12][13][14] They state a standard purity of over 99% and provide a certificate of analysis with their products.[11][15]
- Merck (Sigma-Aldrich): A large chemical supplier that offers a range of deuterated lipids and prostaglandins.[5][8][12][16][17]
- Santa Cruz Biotechnology: Provides a variety of eicosanoids and other lipids for research.
 [18][19][20]

Quantitative Data on Deuterated Eicosanoid Standards

The quality of deuterated internal standards is paramount for accurate quantification. Key quality attributes include chemical purity and isotopic enrichment. While batch-specific information is typically provided on the Certificate of Analysis, suppliers generally provide minimum specifications on their product pages and technical data sheets.

Table 1: General Specifications of Deuterated Eicosanoid Standards from Major Suppliers



Supplier	General Chemical Purity	General Isotopic Purity (Enrichment)	Available Formats
Cayman Chemical	≥98% (typically specified per product)	Often specified as ≥99% deuterated forms (e.g., d1-d4)[16]	Solutions in organic solvents (e.g., ethanol, methyl acetate, acetonitrile), neat solids, and mixtures.[2][3][4][5][6]
Avanti® Polar Lipids	>99%[21]	Not always specified on product pages, but high purity is emphasized.	Powders and solutions.[22]
Larodan	>99%[11][15]	Not always specified on product pages, but stable isotope labeled lipids are a key product category.	Typically supplied as solids.
Merck (Sigma-Aldrich)	≥99% (for many products)	Varies by product, refer to specific product documentation.	Powders and solutions.
Santa Cruz Biotechnology	Varies by product, refer to specific product documentation.	Varies by product, refer to specific product documentation.	Powders and solutions.

Table 2: Examples of Commercially Available Deuterated Eicosanoid Standards



Compound	Supplier	Catalog Number	Deuterium Label	Purity Specification
Prostaglandin E2-d4	Cayman Chemical	314010	d4	≥98%
Prostaglandin F2α-d4	Cayman Chemical	316010	d4	≥98%
8-iso Prostaglandin F2α-d4	Cayman Chemical	316350	d4	≥99% deuterated forms (d1-d4)[16]
Leukotriene B4- d4	Cayman Chemical	320110	d4	≥98%
5(S)-HETE-d8	Cayman Chemical	334230	d8	≥98%
Prostaglandin E2-d11	Avanti Polar Lipids	900109	d11	>99%
Prostaglandin F2α-d9	Avanti Polar Lipids	900112	d9	>99%
Prostaglandin E2-d9	MedChemExpres s	HY-101968S	d9	Not specified

Note: This table is not exhaustive and represents a snapshot of available products. Purity specifications are subject to change and may vary by batch. Always refer to the supplier's documentation for the most current information.

Experimental Protocols

The following sections provide detailed methodologies for the use of deuterated eicosanoid standards in a typical research workflow, from sample preparation to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Storage

Proper sample handling is critical to prevent the artificial generation of eicosanoids.



- Collection: For blood samples, collect in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene, BHT). Immediately after collection, add a cyclooxygenase inhibitor such as indomethacin (10 μM final concentration) to prevent ex vivo eicosanoid formation.[23]
- Storage: Centrifuge blood samples at low speed to separate plasma. Snap-freeze plasma and other biological samples (e.g., tissue homogenates, cell culture media) in liquid nitrogen and store at -80°C until analysis.[24]

Eicosanoid Extraction: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of eicosanoids from biological matrices.[23][24][25]

Materials:

- C18 SPE cartridges (e.g., Waters Sep-Pak C18, Agilent Bond Elut C18)[23][24]
- · Methanol, HPLC grade
- Ethanol, HPLC grade
- Hexane, HPLC grade
- Ethyl Acetate, HPLC grade
- Deionized water
- · Formic acid or Hydrochloric acid
- Nitrogen gas evaporator or centrifugal vacuum concentrator

Protocol:

 Internal Standard Spiking: Thaw the biological sample on ice. Add a known amount of the deuterated eicosanoid internal standard mixture to the sample. This should be done at the earliest stage to account for any losses during sample processing.[1]



- Acidification: Acidify the sample to a pH of approximately 3.5 with dilute formic acid or hydrochloric acid.[23] This ensures that the carboxylic acid functional groups of the eicosanoids are protonated, which enhances their retention on the C18 stationary phase.
- Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of deionized water.[23][24]
- Sample Loading: Load the acidified sample onto the conditioned SPE cartridge. A slow and steady flow rate (approximately 0.5-1 mL/minute) is recommended for optimal binding.[23]
- Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is:
 - 10 mL of deionized water to remove salts and other polar impurities.
 - 10 mL of 15% ethanol in water to remove more polar lipids.
 - 10 mL of hexane to elute non-polar lipids.[23]
- Elution: Elute the eicosanoids from the cartridge with 5-10 mL of ethyl acetate or methyl formate.[23][24]
- Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[23][24] Reconstitute the dried extract in a small volume (e.g., 50-100 μL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol/water).[24]

LC-MS/MS Analysis

Liquid Chromatography (LC):

- Column: A C18 reversed-phase column with a particle size of 1.7-2.1 μm is commonly used for the separation of eicosanoids.
- Mobile Phases:
 - Mobile Phase A: Water with 0.1% formic acid or 0.02% acetic acid.[7]



- Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid or 0.02% acetic acid.
- Gradient: A typical gradient starts with a high percentage of mobile phase A, which is
 gradually decreased as the percentage of mobile phase B is increased to elute the more
 hydrophobic eicosanoids.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-50 °C.

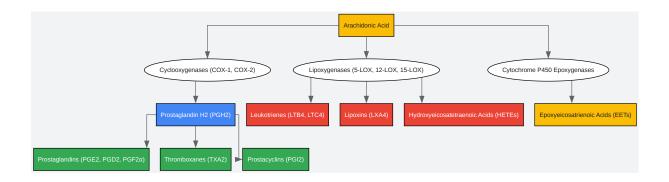
Tandem Mass Spectrometry (MS/MS):

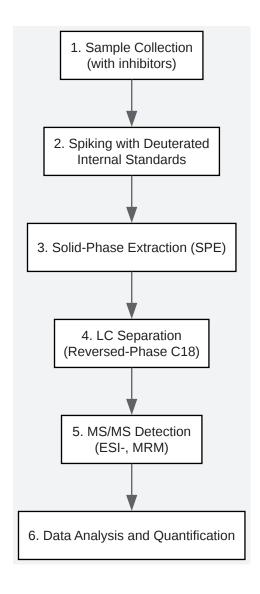
- Ionization: Electrospray ionization (ESI) in negative ion mode is used for the detection of eicosanoids due to the presence of the carboxylic acid group.[7]
- Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification.
 This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. MRM transitions for a wide range of eicosanoids and their deuterated analogs are available in the literature and from supplier resources.

Mandatory Visualizations Eicosanoid Signaling Pathways

The biosynthesis of eicosanoids from arachidonic acid is primarily catalyzed by three enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[3][26][27]









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